molecular formula C5H7N5O3 B14282144 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- CAS No. 151354-67-5

1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro-

Katalognummer: B14282144
CAS-Nummer: 151354-67-5
Molekulargewicht: 185.14 g/mol
InChI-Schlüssel: BVLWHDJSAZIHDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities

Vorbereitungsmethoden

The synthesis of 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3-nitro-1H-1,2,4-triazole with acetic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods often employ microwave irradiation to enhance reaction rates and yields. This approach not only reduces reaction times but also minimizes the formation of by-products .

Analyse Chemischer Reaktionen

1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- involves its interaction with specific molecular targets. In biological systems, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death .

The compound also interacts with various enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target organism .

Vergleich Mit ähnlichen Verbindungen

1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also inhibits ergosterol biosynthesis.

    Voriconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

    Itraconazole: Known for its broad-spectrum antifungal activity.

What sets 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- apart is its unique combination of a nitro group and an acetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

151354-67-5

Molekularformel

C5H7N5O3

Molekulargewicht

185.14 g/mol

IUPAC-Name

2-(5-methyl-3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C5H7N5O3/c1-3-7-5(10(12)13)8-9(3)2-4(6)11/h2H2,1H3,(H2,6,11)

InChI-Schlüssel

BVLWHDJSAZIHDS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NN1CC(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.